1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a pyrrolidin-5-one ring and an isopentylurea side chain. The isopentylurea group enhances lipophilicity, which may influence bioavailability and membrane permeability.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(2)5-6-19-18(23)20-13-9-17(22)21(11-13)14-3-4-15-16(10-14)25-8-7-24-15/h3-4,10,12-13H,5-9,11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPSTMCHWXRHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₂O₃. The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolidine and urea functional group, which may contribute to its biological activity.
Anticancer Activity
Compounds similar to This compound have demonstrated promising anticancer properties. For example:
- Compound 4 , an analogue with a similar structure, was identified as a potent PARP1 inhibitor with an IC50 value of 0.88 μM . This suggests that the target compound may exhibit comparable or enhanced efficacy.
Antioxidant and Anti-inflammatory Properties
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin possess antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress and inflammation-related diseases . The antioxidant capacity can be quantified using assays such as the ORAC (Oxygen Radical Absorbance Capacity) test.
In Vitro Studies
In vitro studies on related compounds have shown significant inhibition of cancer cell proliferation. For instance:
- A study evaluated various 2,3-dihydrobenzo[b][1,4]dioxin derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications could enhance potency and selectivity against specific cancer types .
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. While specific in vivo data for This compound are not yet available, related compounds have shown promising results in reducing tumor sizes and improving survival rates in preclinical models.
Data Tables
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 4 | Structure | 0.88 | PARP1 Inhibitor |
| Compound 10 | Structure | 0.082 | PARP1 Inhibitor |
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2)
- Key Differences : Replaces the isopentylurea group with a thiazole carboxamide.
- The carboxamide group may reduce lipophilicity compared to the urea derivative, affecting solubility and cellular uptake .
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one (Compound 3ar)
- Key Differences: Features a morpholino-pyridinylethanone structure instead of pyrrolidinone-urea.
- Implications : The morpholine group improves water solubility, while the pyridine ring enables coordination with transition metals. This compound’s ketone functionality contrasts with the urea’s hydrogen-bonding capacity, suggesting divergent biological targets .
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone (CAS: 250718-94-6)
- Key Differences: Substitutes the pyrrolidinone ring with a piperidone ring.
Functional Analogues in Electroluminescent Materials
N-(4-(1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB)
- Key Differences : Contains an imidazole core with diphenyl and naphthalene extensions.
- Implications: The extended π-conjugation in DDPB enables deep blue emission (435 nm) with high electroluminescent efficiency (external quantum efficiency = 2.01%). In contrast, the target compound’s urea and pyrrolidinone groups lack such conjugation, limiting optoelectronic applications but favoring biochemical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
